5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Catalog No.
S15868466
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbon...

Product Name

5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile

IUPAC Name

5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7(2)8-5-10(3-4-12-8)9(6-11)13-10/h7-9H,3-5H2,1-2H3

InChI Key

ULBGJNBGJRPVIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(CCO1)C(O2)C#N

5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 167.21 g/mol. The presence of the carbonitrile functional group (–C≡N) contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

The chemical behavior of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be attributed to its functional groups. It can undergo various reactions, including:

  • Nucleophilic Addition: The carbonitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the nitrile.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids.
  • Cyclization Reactions: The spirocyclic structure allows for intramolecular cyclization, potentially leading to the formation of new cyclic compounds.

These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry.

Research into the biological activity of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile suggests potential pharmacological properties. Compounds with similar spirocyclic structures have been investigated for their activities against various biological targets, including:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects on bacterial growth.
  • Anticancer Properties: Certain spirocyclic compounds have shown promise in cancer cell line studies.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity.

Further studies are needed to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves several key steps:

  • Starting Material Preparation: A suitable precursor compound is selected that contains the necessary functional groups.
  • Cyclization Reaction: The precursor undergoes cyclization under controlled conditions, often using a catalyst or specific reagents to facilitate the formation of the spirocyclic structure.
  • Functional Group Modification: The introduction of the carbonitrile group can be achieved through various methods, such as nucleophilic substitution or addition reactions.

For example, one common approach is to react an appropriate dioxaspiro compound with a nitrile source under acidic conditions to yield the desired product.

5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications across different fields:

  • Medicinal Chemistry: It serves as a potential lead compound for drug development due to its unique structure and biological activity.
  • Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex molecules.
  • Material Science: Its distinctive properties may find applications in developing specialty chemicals and materials.

Studies focusing on the interactions of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile with biological targets are crucial for understanding its potential therapeutic effects.

Key areas of investigation include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Exploring how the compound alters biological pathways or cellular processes.

These studies contribute to determining its viability as a therapeutic candidate.

Several compounds share structural similarities with 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,6-Dioxaspiro[2.5]octane-2-carbonitrileC7H9NO2C_7H_9NO_2Lacks propan-2-yl group; simpler structure
6-Azaspiro[2.5]octane-2-carbonitrileC8H10NOC_8H_{10}NOContains nitrogen in the ring; altered reactivity
5,7-Dimethyl-1,6-dioxaspiro[2.5]octaneC9H14O3C_9H_{14}O_3Additional methyl groups; affects sterics and reactivity

Uniqueness:
The uniqueness of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile lies in its specific combination of a spirocyclic structure and a carbonitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. This combination makes it particularly valuable for research and development in medicinal chemistry and organic synthesis.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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